N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
Description
This compound features a carboxamide core linked to a tetrahydro-2H-pyran ring substituted with a phenyl group at the 4-position. The amine side chain includes a cyclopropyl group, a hydroxyl group, and a thiophen-2-yl moiety. The combination of a rigid cyclopropyl group, a polar hydroxyl group, and aromatic systems (thiophene and phenyl) may influence solubility, metabolic stability, and receptor binding .
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c23-19(20(10-12-25-13-11-20)16-5-2-1-3-6-16)22-15-21(24,17-8-9-17)18-7-4-14-26-18/h1-7,14,17,24H,8-13,15H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBHIDYBLDPVBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2(CCOCC2)C3=CC=CC=C3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as cyclopropyl ketones and thiophene derivatives. These intermediates undergo a series of reactions, including aldol condensation, cyclization, and amide formation, to yield the final product. The reaction conditions often require the use of strong bases, acids, and catalysts to facilitate the transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or aldehydes within the molecule to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Thiophene-Containing Carboxamides
Example : Beta-Hydroxythiofentanyl (N-(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropionamide)
- Structural Similarities : Both compounds feature a hydroxyethyl-thiophen-2-yl group.
- Key Differences : Beta-hydroxythiofentanyl contains a piperidine ring and a propionamide group, whereas the target compound has a tetrahydro-2H-pyran ring and a cyclopropyl group. The absence of a phenylpiperidine scaffold in the target compound suggests divergent pharmacological profiles (e.g., reduced opioid receptor affinity) .
| Parameter | Target Compound | Beta-Hydroxythiofentanyl |
|---|---|---|
| Molecular Weight | Not provided | 358.50 g/mol |
| Core Structure | Tetrahydro-2H-pyran + cyclopropyl | Piperidine + propionamide |
| Key Functional Groups | Cyclopropyl, hydroxyl, thiophene, phenyl | Hydroxyl, thiophene, phenylpiperidine |
Tetrahydro-2H-Pyran Derivatives
Example : N-{(1R,3S)-3-isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine (Example 14, )
- Structural Similarities : Both compounds incorporate a tetrahydro-2H-pyran-4-amine group and a phenyl-substituted moiety.
- Key Differences: The patent compound includes an isopropyl-cyclopentyl system and a piperidinyl carbonyl group, whereas the target compound has a cyclopropyl-hydroxyethyl-thiophene side chain.
| Parameter | Target Compound | Patent Example 14 |
|---|---|---|
| Molecular Formula | Not provided | C₂₅H₃₈N₂O₂ |
| Molecular Weight | Not provided | 399.2 g/mol (observed) |
| Key Substituents | Cyclopropyl, thiophene, hydroxyl | Isopropyl, piperidinyl carbonyl |
Cyclopropyl-Containing Analogs
Example : Cyclopropylfentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopropanecarboxamide)
- Structural Similarities : Both compounds utilize a cyclopropane group, which restricts conformational flexibility.
- Key Differences: Cyclopropylfentanyl is a fentanyl analog with a phenethylpiperidine core, while the target compound lacks the opioid-associated phenethylpiperidine motif.
| Parameter | Target Compound | Cyclopropylfentanyl |
|---|---|---|
| Molecular Weight | Not provided | 348.49 g/mol |
| Pharmacological Class | Unknown | Opioid agonist |
| Key Functional Groups | Tetrahydro-2H-pyran, hydroxyl | Piperidine, phenethyl |
Key Differentiators and Hypothesized Advantages
- Cyclopropyl Group : Enhances metabolic stability compared to linear alkyl chains in analogs like beta-hydroxythiofentanyl.
- Tetrahydro-2H-Pyran Ring : Improves aqueous solubility relative to purely aromatic systems (e.g., fentanyl analogs).
- Thiophene Moiety : May confer unique electronic properties for receptor binding, distinct from phenyl or pyridine groups in other compounds .
Biological Activity
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, a complex organic compound, has attracted attention for its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Composition:
- Molecular Formula: C19H23NO4S
- Molecular Weight: 355.4 g/mol
- CAS Number: 1396715-36-8
The compound features a cyclopropyl group, thiophene ring, and a tetrahydropyran structure, contributing to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism often involves modulation of signaling pathways that are crucial in various physiological processes.
Biological Activities
- Inhibitory Effects on Enzymes:
-
Antifibrotic Properties:
- In studies focusing on fibrotic diseases, compounds similar to N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide have shown promise in reducing fibrosis through their action on TGF-β signaling pathways.
-
Anticancer Activity:
- Preliminary research suggests that this compound may inhibit tumor invasiveness and metastasis by targeting specific molecular pathways involved in cancer progression. In vitro studies have indicated significant reductions in cell viability in cancer cell lines treated with this compound.
Table 1: Summary of Biological Activities
Case Study: Antifibrotic Effects
A study conducted on animal models of liver fibrosis demonstrated that administration of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide resulted in a significant reduction of collagen deposition compared to control groups. The mechanism was linked to the inhibition of TGF-β signaling pathways, highlighting its potential as a therapeutic agent for treating fibrotic diseases.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Current data suggest that it has favorable absorption characteristics with an oral bioavailability that supports further development for clinical applications. However, detailed studies on metabolism and excretion are still needed to fully characterize its pharmacokinetic profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
